Methyl 2-amino-5-bromo-4-fluorobenzoate CAS number
Methyl 2-amino-5-bromo-4-fluorobenzoate CAS number
An In-Depth Technical Guide to Methyl 2-amino-5-bromo-4-fluorobenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-amino-5-bromo-4-fluorobenzoate is a halogenated aniline derivative that serves as a highly functionalized and versatile building block in modern synthetic organic chemistry. Its strategic arrangement of amino, bromo, fluoro, and methyl ester functionalities on a benzene ring makes it a valuable precursor for the synthesis of complex heterocyclic systems and pharmacologically active molecules. The presence of fluorine, in particular, is a key feature, as the incorporation of this element into drug candidates can significantly enhance metabolic stability, binding affinity, and lipophilicity.[1] This guide provides a comprehensive overview of Methyl 2-amino-5-bromo-4-fluorobenzoate, including its chemical properties, synthesis, key applications, and essential safety protocols, designed to empower researchers in leveraging its synthetic potential.
Chemical Identity and Physicochemical Properties
Precise identification and understanding of a reagent's properties are foundational to its effective and safe use in any research endeavor. Methyl 2-amino-5-bromo-4-fluorobenzoate is a specific isomer whose identity is defined by the substitution pattern on the benzoate core.
Table 1: Core Identification and Properties of Methyl 2-amino-5-bromo-4-fluorobenzoate
| Property | Data | Source |
| CAS Number | 1314987-34-2 | [2] |
| Molecular Formula | C₈H₇BrFNO₂ | [2] |
| Molecular Weight | 248.05 g/mol | [2] |
| Chemical Structure | ||
| SMILES | O=C(OC)C1=CC(Br)=C(F)C=C1N | [2] |
| Appearance | Typically a solid powder or crystal | Inferred from related compounds |
| Storage | Keep in a dark place, sealed in a dry, room temperature environment | [2] |
Note: It is critical to distinguish this compound from its isomers, such as Methyl 2-amino-4-bromo-5-fluorobenzoate (CAS: 1395493-30-7), as their reactivity and the resulting products will differ significantly.[3][4]
Synthesis Pathway and Rationale
A plausible pathway begins with a commercially available fluorinated aniline or nitrobenzene derivative. The following diagram illustrates a potential synthetic workflow.
Caption: A potential two-step synthesis of the target compound.
Causality Behind Experimental Choices:
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Starting Material Selection : 2-Amino-4-fluorobenzoic acid is a logical starting point. The amino (-NH₂) and carboxyl (-COOH) groups are both ortho-, para-directing. The fluorine (-F) is also an ortho-, para-director. The C5 position is para to the amino group and ortho to the fluorine, making it a highly activated site for electrophilic bromination.
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Bromination Step : N-Bromosuccinimide (NBS) or bromine (Br₂) in a solvent like acetic acid is a standard method for the bromination of activated aromatic rings. The reaction proceeds via electrophilic aromatic substitution, where the electron-rich benzene ring attacks the electrophilic bromine.
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Esterification Step : Fischer-Speier esterification is a classic and cost-effective method for converting a carboxylic acid to a methyl ester. It involves reacting the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄). The reaction is an equilibrium process, and using methanol as the solvent drives the reaction toward the product.
Applications in Drug Discovery and Development
Halogenated aromatic amines are cornerstone building blocks for the synthesis of pharmaceuticals. Methyl 2-amino-5-bromo-4-fluorobenzoate is particularly valuable due to its multiple, orthogonally reactive sites.
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Scaffold for Heterocycle Synthesis : The amino and ester groups can be used in cyclization reactions to form various heterocyclic systems, such as quinazolinones, benzodiazepines, and other fused-ring structures that are prevalent in medicinal chemistry.
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Intermediate for Cross-Coupling Reactions : The bromine atom provides a reactive handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This allows for the introduction of a wide range of carbon or heteroatom substituents at the C5 position, enabling the exploration of a large chemical space for structure-activity relationship (SAR) studies.
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Amide Bond Formation : The primary amine is readily acylated to form amides, a common functional group in many drug molecules.
The strategic importance of such building blocks is evident in the synthesis of complex modern drugs where fluorinated fragments play a key role.[1]
Caption: Synthetic utility of the central scaffold.
Experimental Protocols
The following protocols are representative methodologies. Researchers should always first conduct a thorough risk assessment and consult relevant safety data sheets.
Protocol 1: Synthesis of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester from a related isomer (Illustrative of Sandmeyer Reaction)
This protocol, adapted from a patent for a related isomer, demonstrates the conversion of the amino group into other functionalities, a key synthetic transformation.[6]
Objective : To replace the amino group with a cyano group via a Sandmeyer-type reaction, illustrating the synthetic utility of the amine functionality.
Materials :
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Methyl 2-amino-4-bromo-5-fluorobenzoate (starting material isomer) (1.0 eq)
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Sulfuric acid (20% aqueous solution)
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Sodium nitrite (NaNO₂) (1.2 eq)
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Potassium iodide (KI) (2.0 eq)
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Cuprous cyanide (CuCN) (1.5 eq)
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N-methylpyrrolidone (NMP)
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Ethyl acetate
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Sodium sulfite solution (10%)
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Saturated sodium chloride solution (brine)
Procedure :
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Diazotization : Suspend Methyl 2-amino-4-bromo-5-fluorobenzoate (1.0 eq) in 20% sulfuric acid and cool the mixture to 0-5 °C in an ice-water bath.[6]
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Add a solution of sodium nitrite (1.2 eq) in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes to form the diazonium salt.
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Add a solution of potassium iodide (2.0 eq) in water dropwise to the reaction mixture. Allow the reaction to stir at this temperature for 3 hours.[6]
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Workup (Iodination) : Extract the mixture with ethyl acetate. Wash the organic layer sequentially with 10% sodium sulfite solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the intermediate iodo-compound.[6]
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Cyanation : Dissolve the crude iodo-intermediate in N-methylpyrrolidone (NMP). Add cuprous cyanide (1.5 eq).[6]
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Heat the mixture to 80-120 °C under a nitrogen atmosphere and maintain for 5 hours.[6]
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Workup (Cyanation) : Cool the reaction mixture, dilute with water, and extract with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography to yield the final product.[6]
Self-Validation : The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The final product's identity and purity should be confirmed by analytical techniques such as NMR (¹H, ¹³C, ¹⁹F), mass spectrometry, and HPLC.
Safety, Handling, and Storage
Proper handling of halogenated organic compounds is paramount for laboratory safety. The following guidelines are based on the GHS classifications for Methyl 2-amino-5-bromo-4-fluorobenzoate and related compounds.[2][7]
Table 2: GHS Hazard Information and Safety Recommendations
| Hazard Aspect | Information and Precautionary Measures | Source(s) |
| GHS Pictogram | [2] | |
| Signal Word | Warning | [2] |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [2] |
| Personal Protective Equipment (PPE) | - Engineering Controls : Use only in a well-ventilated area, preferably within a chemical fume hood.[7]- Eye/Face Protection : Wear chemical safety goggles or a face shield.[7]- Hand Protection : Wear suitable chemical-resistant gloves (e.g., nitrile rubber).[8]- Respiratory Protection : If dust is generated, use a NIOSH-approved P95 or P100 particulate respirator.[8]- Skin/Body Protection : Wear a lab coat. | [7][8] |
| Handling | Avoid contact with skin, eyes, and clothing.[9] Avoid breathing dust.[9] Wash hands thoroughly after handling.[7] Keep away from incompatible materials such as strong oxidizing agents.[10] | [7][9][10] |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place.[9] Keep in a dark place as some related compounds are light-sensitive.[2][7] | [2][7][9] |
| First Aid | - If Inhaled : Remove person to fresh air. Call a physician if you feel unwell.- If on Skin : Wash with plenty of soap and water. If irritation occurs, get medical advice.- If in Eyes : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If irritation persists, get medical advice. | [9] |
Conclusion
Methyl 2-amino-5-bromo-4-fluorobenzoate stands out as a synthetically powerful and high-value building block for drug discovery and material science. The strategic placement of its functional groups offers chemists a reliable platform for molecular diversification through a wide range of established chemical transformations. As the demand for novel, structurally complex, and metabolically robust pharmaceutical agents continues to grow, the utility of well-designed, functionalized scaffolds like this will only increase, making it an essential reagent in the modern chemist's toolbox.
References
-
Aladdin Scientific. (n.d.). methyl 2-amino-4-bromo-5-fluorobenzoate, min 97%. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.
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Capot Chemical. (2015). MSDS of Methyl 2-bromo-4-fluorobenzoate. Retrieved from [Link]
- Google Patents. (n.d.). The preparation method of 2-amino-5-fluorobenzoic acid.
-
Khan, I. U., Khan, M. H., & Akkurt, M. (2011). Methyl 2-amino-5-bromobenzoate. Acta Crystallographica Section E: Crystallographic Communications, 67(Pt 7), o1887. Available at: [Link]
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Khan, I. U., Khan, M. H., & Akkurt, M. (2011). Methyl 2-amino-5-bromobenzoate. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1887. Available at: [Link]
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Jasiński, M., & Drelich, P. (2023). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Molecules, 28(10), 4075. Available at: [Link]
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